molecular formula C16H19N3O2S B5306203 1-(benzylsulfonyl)-4-(2-pyridinyl)piperazine

1-(benzylsulfonyl)-4-(2-pyridinyl)piperazine

Cat. No. B5306203
M. Wt: 317.4 g/mol
InChI Key: ADMWKGNWWCJLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(2-pyridinyl)piperazine, also known as BZPP, is a chemical compound that has gained significant attention in the field of scientific research. BZPP has been extensively studied for its potential use in the development of novel therapeutic agents for a variety of diseases.

Mechanism of Action

1-(benzylsulfonyl)-4-(2-pyridinyl)piperazine acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress response. This compound binds to the 5-HT1A receptor and blocks its activation by serotonin, resulting in a decrease in anxiety and an increase in mood.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(benzylsulfonyl)-4-(2-pyridinyl)piperazine is its selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(benzylsulfonyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents for a variety of diseases. Another area of interest is the investigation of the role of the 5-HT1A receptor in various physiological and pathological processes using this compound as a tool. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-(benzylsulfonyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-pyridinylpiperazine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and yields this compound as a white solid. The purity of the synthesized compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(benzylsulfonyl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential use in the development of novel therapeutic agents for a variety of diseases. It has been shown to have potent anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential to treat depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

1-benzylsulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-17-16/h1-9H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMWKGNWWCJLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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